4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities .
Preparation Methods
The synthesis of 4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of 1,3,5-trisubstituted pyrazoles . Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to achieve high yields and regioselectivity .
Chemical Reactions Analysis
4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to act on various enzymes and receptors, such as p38MAPK and different kinases . These interactions can modulate cellular processes, leading to therapeutic effects like anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, which is valuable in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-amino-N-cyclopentyl-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-15-7-9(12)10(14-15)11(16)13-8-5-3-4-6-8/h7-8H,2-6,12H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYUSBQLFBCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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